molecular formula C13H15FN4O2S B12154438 Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12154438
M. Wt: 310.35 g/mol
InChI Key: CWLMIZCWLHCXLV-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the fluorophenyl group and the amino group on the triazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazole intermediate.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole intermediate with an appropriate thioester reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The presence of the fluorophenyl group enhances the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate can be compared with other triazole derivatives, such as:

    Methylethyl 2-[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, leading to different chemical properties and biological activities.

    Methylethyl 2-[4-amino-5-(2-bromophenyl)-1,2,4-triazol-3-ylthio]acetate:

    Methylethyl 2-[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-ylthio]acetate: The presence of a methylphenyl group results in different steric and electronic effects, influencing its chemical behavior and biological interactions.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its role in various biological activities. The synthesis typically involves multiple steps that can be optimized for better yield. Key synthetic routes include:

  • Formation of Triazole Ring : The initial step often involves the reaction of 4-amino-5-(2-fluorophenyl)-1,2,4-triazole with appropriate thioacetates.
  • Functionalization : Subsequent reactions may introduce additional functional groups that enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The triazole moiety is believed to inhibit specific enzymes and receptors involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting metabolic pathways .
  • Case Studies : In vitro studies have demonstrated that derivatives of triazole exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Antifungal Activity

The compound also shows potential as an antifungal agent:

  • Efficacy Against Fungal Strains : Similar triazole derivatives have been evaluated for their ability to inhibit fungal growth, demonstrating significant activity against strains such as Candida albicans and Aspergillus fumigatus .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacteria:

  • Testing Against Pathogens : Studies indicate moderate to high activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that the compound could be developed as a new antimicrobial agent .

Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerVarious Cancer Cell Lines<100 nM
AntifungalCandida albicans0.5 µg/mL
AntimicrobialStaphylococcus aureus16 µg/mL

Properties

Molecular Formula

C13H15FN4O2S

Molecular Weight

310.35 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C13H15FN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-5-3-4-6-10(9)14/h3-6,8H,7,15H2,1-2H3

InChI Key

CWLMIZCWLHCXLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2F

Origin of Product

United States

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